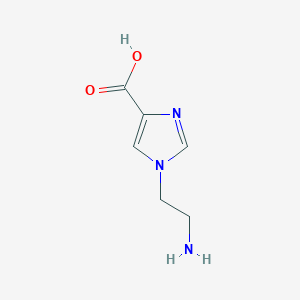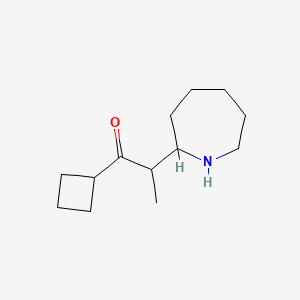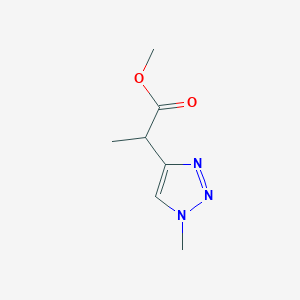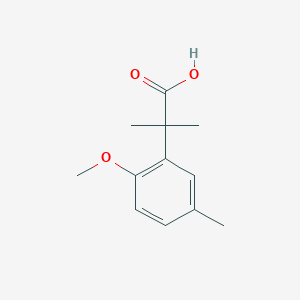
1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as imidazole and ethylenediamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the desired transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to achieve the desired outcome.
化学反応の分析
Types of Reactions
1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The aminoethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce aminoethyl-imidazole derivatives.
科学的研究の応用
1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
類似化合物との比較
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to 1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid.
Imidazole-4-carboxylic acid: A simpler derivative of imidazole without the aminoethyl group.
2-Aminoethylimidazole: A compound with a similar structure but lacking the carboxylic acid group.
Uniqueness
This compound is unique due to the presence of both the aminoethyl and carboxylic acid groups, which confer distinct chemical and biological properties
特性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
1-(2-aminoethyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C6H9N3O2/c7-1-2-9-3-5(6(10)11)8-4-9/h3-4H,1-2,7H2,(H,10,11) |
InChIキー |
JUTGNBYCPSTKOU-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CN1CCN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13315106.png)
![[5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13315109.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione](/img/structure/B13315110.png)
![Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate](/img/structure/B13315123.png)

![2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13315130.png)


![2-{Spiro[2.4]heptan-4-yl}ethan-1-amine](/img/structure/B13315146.png)

![N-[cyclopropyl(phenyl)methyl]cyclopropanamine](/img/structure/B13315161.png)
![1-[4-(Propan-2-YL)phenyl]ethane-1-thiol](/img/structure/B13315167.png)

